molecular formula C19H27N5O5S B11988558 Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate CAS No. 23404-74-2

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

Cat. No.: B11988558
CAS No.: 23404-74-2
M. Wt: 437.5 g/mol
InChI Key: NPUBVBRXZACIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is a complex organic compound with the molecular formula C19H27N5O5S This compound is notable for its unique structure, which includes a purine ring system linked to a pentanoylamino group and a pentanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate typically involves multiple steps, starting with the preparation of the purine derivative. The purine ring is first functionalized with a thiol group, which is then reacted with a pentanoyl chloride to form the pentanoylthio derivative. This intermediate is then coupled with diethyl pentanedioate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of purine metabolism and related disorders.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate involves its interaction with specific molecular targets, primarily through the purine ring system. The compound can bind to enzymes and receptors that recognize purine derivatives, potentially modulating their activity. The sulfur atom in the thiol group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[5-(9H-purin-6-ylthio)pentanoylamino]pentanedioate
  • Ethyl 3-methyl-2-[5-(9H-purin-6-ylthio)pentanoylamino]butanoate
  • 1-[5-(9H-purin-6-ylthio)pentanoylamino]cyclopentanecarboxylic acid

Uniqueness

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is unique due to its specific structural features, such as the combination of a purine ring with a pentanoylamino group and a pentanedioate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

23404-74-2

Molecular Formula

C19H27N5O5S

Molecular Weight

437.5 g/mol

IUPAC Name

diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

InChI

InChI=1S/C19H27N5O5S/c1-3-28-15(26)9-8-13(19(27)29-4-2)24-14(25)7-5-6-10-30-18-16-17(21-11-20-16)22-12-23-18/h11-13H,3-10H2,1-2H3,(H,24,25)(H,20,21,22,23)

InChI Key

NPUBVBRXZACIMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.